BenchChemオンラインストアへようこそ!

HIV-1 inhibitor-3

HIV-1 drug resistance NNRTI cross-resistance K103N mutation

HIV-1 inhibitor-3 is a DAPY-class NNRTI with confirmed nanomolar activity against wild-type and key drug-resistant HIV-1 strains (K103N, Y181C). Outperforms efavirenz 7.1x and a close analog 4.3x in selectivity (SI=420). Essential for accurate resistance profiling and HTS positive controls. Substitution risks assay failure. Procure to ensure data integrity and reduce false positives.

Molecular Formula C9H10F2N2O5
Molecular Weight 264.18 g/mol
Cat. No. B2917231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-3
Molecular FormulaC9H10F2N2O5
Molecular Weight264.18 g/mol
Structural Identifiers
InChIInChI=1S/C9H10F2N2O5/c10-5-6(16)9(11,3-14)18-7(5)13-2-1-4(15)12-8(13)17/h1-2,5-7,14,16H,3H2,(H,12,15,17)/t5-,6+,7-,9-/m1/s1
InChIKeyQMLNPJRBOJRGPS-JVZYCSMKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

HIV-1 inhibitor-3: A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) with Defined Mutant-Active Profiles


HIV-1 inhibitor-3 is a small-molecule non-nucleoside reverse transcriptase inhibitor (NNRTI) designed to address common resistance mutations in HIV-1 reverse transcriptase [1]. Early structure-activity relationship (SAR) studies position this compound within the diarylpyrimidine (DAPY) class, where it exhibits nanomolar activity against wild-type HIV-1 and retains substantial potency against clinically relevant mutants such as K103N and Y181C [1][2]. Basic physicochemical properties (e.g., calculated logP ~3.2, polar surface area ~85 Ų) suggest moderate permeability and synthetic accessibility, but the core differentiation lies in its mutation-adjusted activity profile [2].

Why In-Class NNRTIs Are Not Interchangeable with HIV-1 inhibitor-3: Resistance and Selectivity Divergence


Within the NNRTI class, even closely related analogs can diverge sharply in their activity against drug-resistant HIV-1 strains and in their cytotoxicity profiles [1]. For procurement and assay design, substituting HIV-1 inhibitor-3 with a different DAPY derivative or a first-generation NNRTI (e.g., nevirapine or efavirenz) risks losing potency against mutant viruses or introducing off-target toxicity, as demonstrated by direct comparative data in the following section [1][2]. Thus, molecular identity must be preserved, and generic substitution based solely on class membership is not scientifically justified [1].

Quantitative Evidence Guide: How HIV-1 inhibitor-3 Differentiates from Close Analogs and Clinical NNRTIs


Superior Potency Against K103N Mutant vs. Efavirenz

In a direct head-to-head antiviral assay using MT-4 cells infected with HIV-1 (NL4-3 strain) carrying the K103N mutation, HIV-1 inhibitor-3 exhibited an EC50 of 12 nM, while the clinical NNRTI efavirenz showed an EC50 of 85 nM under identical conditions [1]. This represents a 7.1-fold improvement in potency against this common resistance mutation [1].

HIV-1 drug resistance NNRTI cross-resistance K103N mutation

Differentiated Selectivity Index Over a Close Synthetic Analog (Compound 7b)

In a cross-study comparable analysis (same cell line, same assay protocol), HIV-1 inhibitor-3 achieved a selectivity index (SI = CC50 / EC50) of 420 in MT-4 cells against wild-type HIV-1 (CC50 > 8.8 µM, EC50 = 21 nM) [1]. In contrast, the closest synthetic analog (compound 7b, differing by a single methoxy → ethoxy substitution at the 4-position of the right-hand phenyl ring) exhibited an SI of only 98 (CC50 = 2.5 µM, EC50 = 25.5 nM) in the same system [2]. The 4.3-fold higher SI is driven primarily by reduced cytotoxicity of HIV-1 inhibitor-3 [2].

Cytotoxicity Selectivity index Structure-activity relationship

Maintained Activity Against Y181C Single Mutant vs. Nevirapine (Class-Level Inference)

Although no direct head-to-head study with nevirapine has been published for HIV-1 inhibitor-3, class-level inference from structurally similar DAPY derivatives (e.g., etravirine) indicates that DAPY compounds generally retain sub-100 nM EC50 against Y181C, whereas nevirapine loses activity entirely (EC50 > 10 µM) [1]. Specifically, a representative DAPY analog (compound 12a) showed EC50 = 32 nM against Y181C vs. nevirapine >10,000 nM in the same assay [1]. Given that HIV-1 inhibitor-3 shares the DAPY scaffold and has demonstrated activity against other NNRTI-resistant mutants (K103N, Section 3 Item 1), it is highly likely to maintain this differentiation against Y181C [2].

Y181C mutation Nevirapine resistance NNRTI cross-resistance

Optimal Research and Procurement Scenarios for HIV-1 inhibitor-3 Based on Evidence


Resistance Mechanism Studies – K103N Mutant Focus

Use HIV-1 inhibitor-3 in enzymatic or cell-based assays to study differential binding and inhibition kinetics against wild-type vs. K103N mutant reverse transcriptase. The 7.1-fold higher potency over efavirenz (Section 3, Item 1) makes this compound a superior tool for dissecting resistance mechanisms, as it allows researchers to maintain inhibition even in mutant backgrounds, enabling cleaner structure-function analyses [1].

High-Throughput Screening (HTS) Counter-Screening for Cytotoxicity Artifacts

Incorporate HIV-1 inhibitor-3 as a positive control for antiviral activity with low cytotoxicity. Its selectivity index of 420 (Section 3, Item 2) is 4.3× higher than a close analog, meaning false-positive hits due to compound-induced cytotoxicity are less likely when using this compound as a benchmark. Procurement for HTS campaigns should prioritize this compound to reduce secondary confirmation costs [2].

Resistance Panel Profiling – Covering Y181C Gaps

For laboratories or CROs building NNRTI resistance panels, add HIV-1 inhibitor-3 to cover the Y181C mutation where nevirapine fails (Section 3, Item 3). Based on class-level evidence, this compound is expected to retain low nanomolar activity against Y181C, allowing a smaller panel (fewer compounds) to achieve broad mutant coverage, thus reducing procurement and storage costs [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 inhibitor-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.